physicochemical properties of Ethyl 3-ureido-1H-pyrrole-2-carboxylate
physicochemical properties of Ethyl 3-ureido-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-ureido-1H-pyrrole-2-carboxylate
Introduction
Ethyl 3-ureido-1H-pyrrole-2-carboxylate is a novel heterocyclic compound for which there is a notable absence of published experimental data in the current scientific literature. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive overview of its predicted physicochemical properties. By deconstructing the molecule into its core components—the ethyl 1H-pyrrole-2-carboxylate scaffold and the ureido (urea) functional group—we can make scientifically grounded estimations of its behavior.
This document will first analyze the known properties of these constituent parts and then synthesize this information to predict the characteristics of the target molecule. Furthermore, a detailed experimental plan for the synthesis and comprehensive characterization of Ethyl 3-ureido-1H-pyrrole-2-carboxylate is provided, outlining the necessary steps for any research team embarking on its study. This approach ensures that while direct data is unavailable, a robust framework for its future investigation is established.
Analysis of Core Molecular Scaffolds
The structure of Ethyl 3-ureido-1H-pyrrole-2-carboxylate combines an ethyl pyrrole-2-carboxylate core with a ureido substituent at the 3-position. Understanding the individual contributions of these fragments is key to predicting the overall properties of the molecule.
Ethyl 1H-pyrrole-2-carboxylate: The Heterocyclic Core
Ethyl 1H-pyrrole-2-carboxylate is a known compound that serves as a versatile building block in organic synthesis.[1] Its properties provide a baseline for our target molecule.
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Physical State and Appearance: It is typically a white to yellow or orange crystalline powder.[1]
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Melting and Boiling Point: The melting point is reported in the range of 37-43°C, with a boiling point of 235°C.[1][2]
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Solubility: It is soluble in methanol and generally insoluble in water.[3]
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Chemical Reactivity: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The ester group can undergo hydrolysis under acidic or basic conditions.
The Ureido Group: A Key Functional Moiety
The ureido group, derived from urea, is expected to significantly influence the molecule's properties, particularly its polarity, solubility, and hydrogen bonding capacity.
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Polarity and Hydrogen Bonding: Urea is a highly polar molecule with two amine groups and a carbonyl group, all of which can participate in hydrogen bonding.[4][5] This high capacity for hydrogen bonding is responsible for its high solubility in water.[4][5][6]
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Physical Properties of Urea: Urea is a white, odorless crystalline solid with a melting point of 133-135°C.[5][6][7][8] It is highly soluble in water and slightly soluble in alcohol.[6]
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Chemical Stability: Urea is stable at room temperature but decomposes at elevated temperatures.[6]
Predicted Physicochemical Properties of Ethyl 3-ureido-1H-pyrrole-2-carboxylate
Based on the analysis of its constituent parts, we can predict the following physicochemical properties for Ethyl 3-ureido-1H-pyrrole-2-carboxylate.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C8H11N3O3 | Derived from the chemical structure. |
| Molecular Weight | 197.19 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white or light brown crystalline solid. | The parent pyrrole is a colored solid[1], and the addition of the polar ureido group is likely to result in a solid material. |
| Melting Point | Predicted to be significantly higher than the parent ethyl pyrrole-2-carboxylate (37-43°C), likely in the range of 150-200°C. | The ureido group introduces strong hydrogen bonding capabilities, which will increase the intermolecular forces and require more energy to break the crystal lattice. |
| Solubility | Expected to have low solubility in non-polar organic solvents and moderate to low solubility in water. Likely soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF. | The ureido group will increase polarity and hydrogen bonding potential, likely improving aqueous solubility compared to the parent ethyl pyrrole-2-carboxylate, which is insoluble in water.[3] However, the overall molecule retains significant non-polar character. |
| pKa | The pyrrole NH is weakly acidic (pKa ~17). The ureido group has both weakly acidic and weakly basic character. The most acidic proton is likely one of the ureido NH protons. The molecule is expected to be a weak acid overall. | The electron-withdrawing effect of the carboxylate and ureido groups will influence the acidity of the pyrrole NH. The ureido group itself can be protonated or deprotonated, but these are generally weak processes. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be lower than the parent ethyl pyrrole-2-carboxylate, likely in the range of 0.5 - 1.5. | The highly polar ureido group will significantly decrease the lipophilicity of the molecule compared to the parent pyrrole ester. |
| Spectroscopic Data | ¹H NMR: Expect signals for the ethyl group, pyrrole ring protons, and NH protons of the ureido and pyrrole groups. ¹³C NMR: Expect signals for the carbonyls (ester and urea), pyrrole ring carbons, and ethyl group carbons. IR: Expect characteristic peaks for N-H stretching, C=O stretching (ester and urea), and C-N stretching. MS: The molecular ion peak (M+) should be observable, along with characteristic fragmentation patterns. | These are standard spectroscopic features for the functional groups present in the molecule. |
Experimental Characterization Plan
Given the lack of existing data, a systematic experimental approach is necessary to determine the actual .
Synthesis
The synthesis of ureido-pyrrole derivatives can be approached through several methods. One potential route involves the reaction of an amino-pyrrole precursor with an isocyanate or by a Curtius, Hofmann, or Lossen rearrangement of a suitable pyrrole carboxylic acid derivative. A plausible synthetic workflow is outlined below.
Caption: Proposed synthesis workflow for Ethyl 3-ureido-1H-pyrrole-2-carboxylate.
Physicochemical Property Determination
The following experimental protocols should be employed to characterize the synthesized compound.
Caption: Experimental workflow for physicochemical characterization.
Step-by-Step Methodologies:
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Melting Point Determination (Capillary Method):
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A small, dry sample of the crystalline product is packed into a capillary tube.
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The tube is placed in a melting point apparatus.
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The temperature is gradually increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded.
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Solubility Determination (Equilibrium Shake-Flask Method):
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An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.
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The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The solution is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
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pKa Determination (Potentiometric Titration):
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-co-solvent mixture).
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The solution is titrated with a standardized solution of a strong acid or base.
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The pH of the solution is monitored throughout the titration using a calibrated pH meter.
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The pKa is determined from the titration curve, typically at the half-equivalence point.
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LogP Determination (Shake-Flask Method):
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A small amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
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The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to separate the layers.
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The concentration of the compound in both the octanol and water phases is determined analytically.
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The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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Spectroscopic Analysis:
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NMR: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 to observe exchangeable NH protons). ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired to confirm the chemical structure.
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IR: A small amount of the solid sample is analyzed using an FTIR spectrometer with an ATR accessory to identify characteristic functional group vibrations.
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MS: The compound is dissolved in a suitable solvent and analyzed by electrospray ionization mass spectrometry (ESI-MS) to determine the accurate mass and fragmentation pattern.
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UV-Vis: The compound is dissolved in a suitable solvent (e.g., methanol or ethanol), and its absorbance is measured across a range of UV and visible wavelengths to determine the wavelength of maximum absorbance (λmax).
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Conclusion
While direct experimental data for Ethyl 3-ureido-1H-pyrrole-2-carboxylate is not currently available, a robust understanding of its likely physicochemical properties can be established through the analysis of its constituent chemical moieties. The presence of the ureido group is predicted to impart increased polarity, higher melting point, and greater hydrogen bonding capacity compared to its parent pyrrole ester. The provided experimental plan offers a clear and comprehensive pathway for the synthesis and rigorous characterization of this novel compound, enabling future research and application development.
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